2-(Boc-amino)fluorene
Description
Evolution of Fluorene (B118485) Chemistry in Contemporary Synthetic Methodologies
The chemistry of fluorene has undergone a remarkable evolution since its initial discovery. acs.org Early research focused on the fundamental reactivity and properties of the fluorene nucleus. However, the advent of modern synthetic techniques, particularly transition metal-catalyzed cross-coupling reactions, has revolutionized the construction of complex fluorene-based architectures. researchgate.net For instance, the Suzuki-Miyaura coupling reaction has been instrumental in the synthesis of fluorene-based copolymers with tailored electronic and photophysical properties for applications in organic light-emitting diodes (OLEDs) and organic solar cells. elsevierpure.com Furthermore, the development of methods for the selective functionalization of the fluorene core has enabled the synthesis of a vast library of derivatives with diverse functionalities. researchgate.net
Strategic Importance of Aminofluorene Derivatives in Molecular Construction
Among the various classes of fluorene derivatives, aminofluorenes have emerged as particularly important building blocks in molecular construction. researchgate.nettcichemicals.com The introduction of an amino group onto the fluorene scaffold significantly modifies its electronic properties, enhancing its electron-donating character. researchgate.netcsu.edu.au This feature is strategically exploited in the design of materials for organic electronics, where aminofluorene units can serve as hole-transporting or emissive components. researchgate.net For example, 2-aminofluorene (B1664046) is a key intermediate in the synthesis of polymers for organic electronic devices. tcichemicals.comresearchgate.net The amino group also provides a convenient handle for further chemical transformations, allowing for the attachment of various functional groups to tailor the properties of the final molecule. researchgate.net It is important to note that 2-aminofluorene itself is recognized as a carcinogen, and its derivatives are often studied as model compounds to understand the mechanisms of chemical carcinogenesis. ontosight.aiwikipedia.orgontosight.ainih.govtandfonline.com
Overview of N-tert-Butyloxycarbonyl (Boc) Protection in Amine Functionalization for Fluorene Systems
The reactivity of the amino group in aminofluorenes necessitates the use of protecting groups during multi-step syntheses to prevent unwanted side reactions. The N-tert-butyloxycarbonyl (Boc) group is one of the most widely employed protecting groups for amines due to its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions. highfine.comorganic-chemistry.orgnih.gov The protection of an amino group as a Boc-carbamate is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.orgnih.gov
In the context of fluorene chemistry, the Boc protecting group plays a crucial role in enabling the selective modification of other positions on the fluorene ring while the amino group remains masked. For instance, in the synthesis of 9-formyl-2-(Boc-amino)fluorene, the Boc group protects the amino functionality, allowing for the introduction of the formyl group at the 9-position. This protected intermediate then serves as a versatile precursor for the synthesis of more complex fluorene derivatives. The removal of the Boc group, or deprotection, is typically accomplished using acids such as trifluoroacetic acid (TFA) or by thermolytic methods. google.comresearchgate.netgoogle.com This strategy of protection and deprotection is fundamental to the synthesis of well-defined fluorene-based molecules and polymers with tailored properties for advanced applications. acs.org
Interactive Data Tables
Physicochemical Properties of 2-Aminofluorene
| Property | Value | Source |
| IUPAC Name | 9H-fluoren-2-amine | nih.gov |
| Molecular Formula | C₁₃H₁₁N | nih.gov |
| Molecular Weight | 181.23 g/mol | nih.gov |
| Melting Point | 124-127 °C | chemicalbook.com |
| Appearance | Brown crystal powder | chemicalbook.com |
| Solubility | Insoluble in water | chemicalbook.com |
Common Protecting Groups for Amines
| Protecting Group | Abbreviation | Common Deprotection Conditions | Source |
| tert-Butoxycarbonyl | Boc | Mild acid (e.g., TFA), thermolysis | highfine.comorganic-chemistry.org |
| Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis | highfine.com |
| Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., piperidine) | highfine.com |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(9H-fluoren-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-18(2,3)21-17(20)19-14-8-9-16-13(11-14)10-12-6-4-5-7-15(12)16/h4-9,11H,10H2,1-3H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROHWMWYAUISOFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC2=C(C=C1)C3=CC=CC=C3C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20462040 | |
| Record name | 2-(Boc-amino)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141340-61-6 | |
| Record name | 2-(Boc-amino)fluorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20462040 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Strategies for 2 Boc Amino Fluorene and Its Derivatives
Convergent and Divergent Synthetic Routes to 2-(Boc-amino)fluorene
The synthesis of this compound can be approached through several strategic pathways, including direct protection of a pre-existing amine, or a multistep sequence involving the formation of the amino group from other functionalities.
Direct N-Boc Protection of 2-Aminofluorene (B1664046) and Precursor Functionalization
The most straightforward method for the synthesis of this compound is the direct protection of the commercially available 2-aminofluorene. The N-tert-butyloxycarbonylation is a robust and high-yielding reaction, typically employing di-tert-butyl dicarbonate (B1257347) (Boc₂O) as the Boc-group source. The reaction is generally carried out in the presence of a base to neutralize the acid byproduct and facilitate the nucleophilic attack of the amine. jk-sci.com
Common bases include triethylamine (B128534) (TEA), sodium hydroxide (B78521) (NaOH), or 4-(dimethylamino)pyridine (DMAP). fishersci.co.ukmychemblog.com The choice of solvent is flexible, with tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and aqueous mixtures being commonly used. jk-sci.comfishersci.co.uk This method's efficiency and mild conditions make it a preferred route for accessing the target compound.
Table 1: Representative Conditions for Direct N-Boc Protection of Amines
| Amine Substrate | Reagents | Base | Solvent | Conditions | Yield |
|---|---|---|---|---|---|
| 2-Aminofluorene (general) | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine (TEA) | Tetrahydrofuran (THF) | Room Temperature, 12h | High |
| 2-Aminofluorene (general) | Di-tert-butyl dicarbonate (Boc₂O) | Sodium Hydroxide (aq) | Dioxane/Water | Room Temperature, 5h | High |
| General Primary Amine | Di-tert-butyl dicarbonate (Boc₂O) | 4-(dimethylamino)pyridine (DMAP) | Tetrahydrofuran (THF) | Room Temperature, 12h | >90% mychemblog.com |
This table presents generalized and specific examples of N-Boc protection reactions applicable to 2-aminofluorene.
Multistep Synthesis Involving Nitrofluorene Reduction and Subsequent Boc Protection
An alternative strategy begins with 2-nitrofluorene (B1194847), which is first reduced to 2-aminofluorene, followed by the Boc protection step. This two-step sequence is particularly useful when 2-nitrofluorene is a more accessible starting material or when functionalization of the fluorene (B118485) core is performed at the nitro stage. The reduction of the nitro group can be achieved using various established methods, such as catalytic hydrogenation (e.g., H₂ with Pd/C), or metal-mediated reductions (e.g., SnCl₂ in ethanol (B145695) or nickel boride). organic-chemistry.org
Recent methodologies allow for a one-pot reduction and protection sequence. For instance, nitroarenes can be reduced using a catalyst like nickel boride (generated in situ from NiCl₂ and NaBH₄), and upon completion of the reduction, Boc₂O is added to the same reaction vessel to protect the newly formed amine. organic-chemistry.orgresearchgate.net This streamlined approach avoids the isolation of the intermediate amine, which can be advantageous in terms of efficiency and handling.
Table 2: Two-Step Synthesis of this compound from 2-Nitrofluorene
| Step | Starting Material | Reagents | Conditions | Intermediate/Product |
|---|---|---|---|---|
| 1. Reduction | 2-Nitrofluorene | H₂, Pd/C or SnCl₂, EtOH | Room Temperature to Reflux | 2-Aminofluorene |
This table outlines the sequential steps for the conversion of 2-nitrofluorene to the final Boc-protected product.
Fluorene Core Functionalization Preceding Amino Group Introduction and Protection
In some synthetic designs, it is advantageous to construct or modify the fluorene skeleton before introducing the protected amino group. This approach allows for the incorporation of functionalities that might not be compatible with the conditions required for amination or protection.
One elegant method for introducing the N-Boc group onto a pre-functionalized core is through the Curtius rearrangement. This reaction sequence typically starts from a carboxylic acid derivative, such as fluorene-2-carboxylic acid. The acid is converted to an acyl azide (B81097), which then undergoes thermal or photochemical rearrangement to an isocyanate. The isocyanate is subsequently trapped with tert-butanol (B103910) to yield the desired N-Boc protected amine. nih.gov This strategy was successfully employed for the synthesis of tert-butyl N-(thiophen-2-yl)carbamate, where thiophene-2-carbonyl azide was rearranged and trapped with tert-butanol in refluxing toluene. A similar pathway can be envisioned starting from fluorene-2-carbonyl azide to access this compound. nih.gov
Selective Functionalization of the Fluorene Moiety in Boc-Protected Systems
With the this compound scaffold in hand, further diversification can be achieved by selectively functionalizing the fluorene ring system. The Boc-protected amino group can influence the regioselectivity of these transformations.
Regioselective Alkylation and Arylation Strategies
The C9 position of the fluorene ring is particularly susceptible to deprotonation and subsequent alkylation due to the acidity of its methylene (B1212753) protons. Treatment of this compound with a strong base, such as potassium tert-butoxide (t-BuOK), can generate a C9-anion, which then acts as a nucleophile. This anion can react with various electrophiles, such as alkyl halides or alcohols, to introduce substituents at the 9-position. nih.gov This method provides a green and efficient route to 9-monoalkylated fluorene derivatives. nih.gov
For arylation, standard cross-coupling reactions can be employed. If this compound is first halogenated at a specific position on the aromatic rings (e.g., C7), subsequent Suzuki, Stille, or Buchwald-Hartwig couplings can introduce aryl or heteroaryl groups. Conversely, C-H activation strategies offer a more direct approach. While specific examples for this compound are not prevalent, rhodium-catalyzed C-H bond functionalization has been used for the arylation of other N-Boc protected systems. nih.gov
Introduction of Diverse Functional Groups on the Fluorene Core
The fluorene core of this compound can be endowed with a variety of other functional groups through common aromatic substitution reactions. The directing effects of the Boc-amino group (ortho-, para-directing) and the existing ring system guide the regioselectivity of these reactions.
Electrophilic aromatic substitution reactions such as nitration, halogenation, and Friedel-Crafts acylation can be used to install electron-withdrawing or ketone functionalities. It is crucial to select reaction conditions that are compatible with the acid-labile Boc group. For instance, milder reagents and controlled temperatures may be necessary to prevent premature deprotection. Subsequent manipulation of these newly introduced groups—such as reduction of a nitro group to an amine or conversion of a ketone to an alcohol—can generate a wide array of polysubstituted fluorene derivatives, making this compound a key intermediate in the synthesis of complex organic materials and biologically active molecules. rsc.orgresearchgate.net
Chiral Synthesis of Boc-Protected Aminofluorene Scaffolds
The development of chiral materials is of significant interest for applications in optics, catalysis, and separation sciences. The synthesis of enantiomerically pure Boc-protected aminofluorene scaffolds is a critical step in creating such materials. This can be achieved through enantioselective synthesis or by the resolution of racemic mixtures.
The synthesis of single-enantiomer compounds is a fundamental challenge in chemistry. For chiral amino-fluorene building blocks, the primary strategies involve the separation of a racemic mixture or direct asymmetric synthesis.
One of the most established methods for separating enantiomers is chiral resolution , which separates a racemic mixture into its constituent enantiomers. wikipedia.org A common approach is the formation of diastereomeric salts. pharmtech.com This process involves reacting the racemic 2-aminofluorene with a chiral resolving agent, such as tartaric acid or brucine, to form a pair of diastereomeric salts. wikipedia.org These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization. wikipedia.orgpharmtech.com Once separated, the resolving agent is removed to yield the pure enantiomers of 2-aminofluorene, which can then be protected with the Boc group.
| Resolving Agent Category | Example | Target Functional Group |
| Chiral Acids | Tartaric Acid, Mandelic Acid | Racemic Amines |
| Chiral Bases | Brucine, Cinchotoxine | Racemic Acids |
| Biocatalysts | Lipases, Esterases | Racemic Alcohols, Esters |
Direct asymmetric synthesis provides a more efficient route by creating the desired enantiomer selectively, avoiding the loss of 50% of the material inherent in classical resolution. wikipedia.org While the direct enantioselective amination of a fluorene precursor can be complex, methodologies developed for other systems can be adapted. For instance, organocatalytic methods, such as those using chiral phosphoric acids or thiourea-based catalysts, have been successful in the enantioselective synthesis of various chiral amines and could be applied to fluorene-based substrates. nih.govmdpi.com Similarly, the enantioselective aza-Henry reaction has been used to produce chiral β-fluoro amines, demonstrating a pathway for creating a stereocenter adjacent to a nitrogen atom. nih.gov
Once a chiral center is established, its stereochemical integrity must be maintained throughout subsequent synthetic steps. The primary threat to this integrity is racemization , the process by which an enantiomerically pure compound converts into a racemic mixture. wikipedia.org
Racemization often occurs through the formation of a planar, achiral intermediate, such as a carbocation or a carbanion, which eliminates the stereochemical information at the chiral center. wikipedia.orgmanchester.ac.uk This can be promoted by harsh reaction conditions, including high temperatures or the presence of strong acids or bases. wikipedia.org
The choice of protecting group for the amino functionality plays a crucial role in preventing racemization. Bulky protecting groups can sterically hinder the abstraction of a proton at the stereocenter, thereby suppressing the formation of an achiral intermediate. The 9-phenyl-9-fluorenyl (Pf) group is exceptionally effective in this regard due to its significant steric bulk, which shields the α-proton and preserves the enantiomeric purity of α-amino carbonyl compounds. nih.gov Similarly, the tert-butyl group of the Boc protecting group provides substantial steric hindrance that helps to maintain the stereochemical configuration of the chiral aminofluorene scaffold during synthesis. Careful control of reaction conditions remains paramount to prevent loss of optical purity. nih.gov
| Factors Promoting Racemization | Strategies to Preserve Stereochemical Integrity |
| High temperatures | Use mild reaction conditions and lower temperatures |
| Strong acidic or basic conditions | Select neutral or weakly acidic/basic reagents |
| Formation of planar intermediates (carbocations, enolates) | Employ bulky protecting groups (e.g., Boc, Pf) to sterically hinder proton abstraction nih.gov |
| Extended reaction times | Optimize reactions to minimize duration |
Integration of this compound into Polymeric and Oligomeric Architectures
The this compound unit is a valuable monomer for constructing well-defined oligomers and high-performance polymers. Its rigid fluorene core imparts desirable thermal and photophysical properties, while the Boc-protected amine offers a site for further functionalization or influences solubility and morphology.
The precise control over the monomer sequence in an oligomer allows for the fine-tuning of its properties and self-assembly behavior. nih.gov Stepwise growth methodologies are essential for creating such sequence-defined oligomers. These strategies involve the iterative addition of monomer units, often relying on a protection/deprotection cycle. nih.govrsc.org
A powerful approach involves using orthogonal protecting groups and efficient coupling reactions. For example, sequence-controlled oligomers containing fluorene units have been synthesized using an iterative strategy that combines a protection-deprotection sequence with the highly efficient copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) "click" reaction. nih.gov In such a synthesis, a this compound monomer, functionalized with an alkyne or azide, can be selectively coupled to a growing oligomer chain. The Boc group can then be quantitatively removed using an acid like trifluoroacetic acid (TFA) to reveal the free amine for further modification or to influence the final properties of the oligomer. nih.gov Transition metal-catalyzed cross-coupling reactions, such as the Suzuki coupling, are also widely used to build fluorene-based oligomers in a stepwise manner. umich.edunih.gov
| Step in Iterative Cycle | Description | Example Reaction |
| 1. Coupling | A protected monomer is chemically bonded to the growing oligomer chain. | Copper(I)-catalyzed alkyne–azide cycloaddition (CuAAC) or Suzuki coupling. nih.govumich.edu |
| 2. Purification | The newly extended oligomer is purified to remove excess reagents and byproducts. | Column chromatography or precipitation. |
| 3. Deprotection | A temporary protecting group on the newly added unit is removed to allow the next coupling step. | Removal of a Boc group using trifluoroacetic acid (TFA). nih.gov |
| 4. Repeat | The cycle is repeated with the next desired monomer to extend the chain. | - |
To create larger polymeric structures, this compound can be incorporated as a monomer in various polymerization reactions. The choice of technique depends on the desired polymer architecture and properties.
Step-growth polycondensation reactions are commonly employed for synthesizing polyfluorenes. Suzuki polycondensation, a palladium-catalyzed cross-coupling reaction between a dibromo-fluorene derivative and a fluorene-diboronic ester, is a workhorse method for creating high molecular weight polyfluorenes. nih.gov A this compound-containing monomer can be designed with the appropriate reactive groups (e.g., boronic esters or halides) for incorporation into the polymer backbone.
Electrochemical polymerization offers an alternative route. The anodic oxidation of 2-aminofluorene has been shown to produce a conducting polymer film. researchgate.net This suggests that a suitably designed this compound monomer could also be electropolymerized, providing a direct method to deposit a functional polymer film onto an electrode surface.
Furthermore, living polymerization techniques can be used. While not directly applied to fluorene, monomers with Boc-protected amino functions have been successfully polymerized via living cationic ring-opening polymerization, yielding well-defined polymers with controlled molecular weights and narrow distributions. tu-dresden.de This principle can be extended to fluorene-based systems by designing appropriate polymerizable groups on the monomer. After polymerization, the Boc groups can be removed to unmask the amino functionality along the polymer chain, making it available for further reactions or applications.
| Polymerization Technique | Description | Suitability for this compound |
| Suzuki Polycondensation | A palladium-catalyzed step-growth polymerization between aryl dihalides and diboronic acids/esters. | Highly suitable for creating polyfluorenes. Monomers must be functionalized with appropriate coupling groups. nih.gov |
| Electrochemical Polymerization | Polymerization is initiated by an electrochemical reaction at an electrode surface. | Potentially suitable, as demonstrated with the parent 2-aminofluorene. researchgate.net Forms polymer films directly on a conductive substrate. |
| Living Cationic Polymerization | A chain-growth method that proceeds without termination or chain transfer, allowing for controlled polymer architecture. | Requires the fluorene monomer to contain a suitable polymerizable group (e.g., 2-oxazoline). tu-dresden.de |
| Solid-State Polymerization (SSP) | A process where a prepolymer is heated in the solid state under vacuum to increase its molecular weight. | Can be used as a post-polymerization step to increase the chain length of polyfluorenes synthesized by other methods. mdpi.com |
Advanced Applications and Functionalization of 2 Boc Amino Fluorene Derivatives
Design and Synthesis of Fluorene-Based Fluorescent Probes and Sensors
The inherent fluorescence of the fluorene (B118485) core makes it an excellent platform for the design of chemosensors. The 2-amino position provides a convenient point for chemical modification, allowing for the attachment of specific recognition units (receptors) that can bind to target analytes. This interaction subsequently modulates the photophysical properties of the fluorene fluorophore, leading to a detectable change in fluorescence intensity or color. This principle has been widely exploited to create highly sensitive and selective probes.
Solvatochromic dyes are compounds whose absorption or emission spectra are sensitive to the polarity of their environment. This property is particularly useful for probes designed to study cellular microenvironments, such as lipid membranes. Fluorene derivatives can be engineered to exhibit strong solvatochromism, typically by creating a "push-pull" system where an electron-donating group (like an amino group) and an electron-withdrawing group are attached to the conjugated fluorene core.
Upon photoexcitation, these molecules undergo an intramolecular charge transfer (ICT), leading to an excited state with a large dipole moment. In polar solvents, this excited state is stabilized, resulting in a red-shift of the fluorescence emission. For instance, 2-amino-7-isocyanofluorene, a derivative conceptually related to 2-(Boc-amino)fluorene, displays clear solvatochromic behavior, with its emission shifting from 370 nm to 420 nm depending on solvent polarity. This shift is attributed to the ICT between the electron-donating amino group and the electron-withdrawing isocyano group.
Researchers have developed ultra-high-light-resistant solvatochromic probes based on the 9,9-dimethylfluorene scaffold for long-term, high-resolution imaging of lipid order in living cells. These probes demonstrate remarkable photostability and brightness, enabling the visualization of dynamic cellular processes like cell division without rapid photobleaching.
The functionalization of the 2-amino group on the fluorene scaffold allows for the introduction of specific binding sites for various analytes, including ions and small molecules. This transforms the fluorene derivative into a selective sensor where the binding event triggers a change in the fluorescence signal.
Several strategies have been employed for this purpose:
Ion Sensing: Fluorenone-based sensors, synthesized from amino-substituted fluorene intermediates, have been developed for the selective detection of iodide (I⁻) ions with detection limits in the nanomolar range. These sensors operate via a fluorescence enhancement mechanism, which is advantageous over more common quenching-based sensors. Similarly, a sensor derived from 2-aminofluorene (B1664046) and functionalized with a triazole-organosilane moiety has shown high selectivity for iron (Fe³⁺) ions.
Sensing of Nitroaromatics: Fluorene-based fluorescent and colorimetric sensors have been designed for the ultrasensitive detection of nitroaromatic compounds, which are common environmental pollutants.
Biomolecule Labeling: Amine-reactive fluorenyl tags can be synthesized to covalently label biomolecules containing primary amines, such as proteins. These tags allow for the characterization of bioconjugates using single- and two-photon spectroscopy, providing tools for advanced bioimaging applications. ucf.edunih.govresearchgate.net
The following table summarizes the performance of selected fluorene-based sensors.
| Sensor Type | Target Analyte | Detection Mechanism | Detection Limit | Reference |
| Fluorenone Schiff base | Iodide (I⁻) | Fluorescence Enhancement | 8.0 nM | nih.gov |
| 2-Aminofluorene-triazole | Iron (Fe³⁺) | Fluorescence Quenching | 0.58 nM | researchgate.net (from first search) |
| Amino acid-polyfluorene | Dichromate (Cr₂O₇²⁻) | Fluorescence Quenching | pM to fM range | nih.gov (from first search) |
Utility as Chiral Building Blocks in Complex Molecule Synthesis
The rigid, planar structure of the fluorene ring system makes it an attractive scaffold in asymmetric synthesis. When functionalized, it can serve as a chiral building block or auxiliary, influencing the stereochemical outcome of reactions. The chiral fluorene fragment is a key component in numerous bioactive molecules and advanced functional materials. researchgate.net While this compound itself is achiral, it serves as a precursor to chiral derivatives that are valuable in the synthesis of complex molecules.
Fluorinated amino acids are of great interest in medicinal chemistry and protein engineering because the introduction of fluorine can significantly alter a molecule's stability, conformation, and biological activity. nih.govresearchgate.net Although no direct synthesis of a fluorinated amino acid from this compound is prominently reported, its structure provides a clear pathway for such transformations based on established synthetic methodologies.
A plausible synthetic route would involve the creation of an amino acid with a fluorene side chain, such as β-(fluorenyl)alanine. acs.org The synthesis of such non-canonical amino acids is well-documented. Once the fluorenyl amino acid is formed, the aromatic fluorene ring can be subjected to fluorination. Several methods for the late-stage fluorination of aromatic C-H bonds are available:
Electrophilic Fluorination: Reagents like Selectfluor can be used to introduce fluorine atoms onto electron-rich aromatic systems.
Metal-Catalyzed Fluorination: Palladium-catalyzed reactions have been successfully applied for the site-selective fluorination of C(sp³)–H and C(sp²)–H bonds in amino acid derivatives. nih.gov
Bioactive scaffolds are three-dimensional porous structures that provide temporary support for tissue regeneration, guiding cell adhesion, proliferation, and differentiation. researchgate.net While this compound is not typically used as a primary structural component of these scaffolds, its derivatives are highly valuable for the functionalization and analysis of such biomaterials due to their fluorescent properties.
The concept of "integration" can be viewed in a functional context, where fluorene-based molecules are incorporated as probes to monitor the scaffold's performance. For example, amine-reactive fluorene derivatives can be synthesized and used to covalently label the polymer matrix of a scaffold or specific biomolecules (e.g., proteins, peptides) tethered to it. ucf.edunih.gov This fluorescent labeling enables several key applications:
Visualization of Scaffold Architecture: High-resolution imaging techniques, such as two-photon fluorescence microscopy, can be used to visualize the micro- and nanoscale features of the scaffold. researchgate.net
Monitoring Scaffold Degradation: As a biodegradable scaffold degrades over time, the release of fluorescently labeled fragments can be monitored, providing real-time data on the degradation kinetics in vivo. nih.govnih.gov
Tracking Cell Infiltration and Growth: Labeled scaffolds can help visualize how cells infiltrate the porous network and proliferate over time.
This functional integration of fluorene-based probes provides a non-invasive tool to better understand and optimize the performance of bioactive scaffolds for tissue engineering. nih.govnih.gov
Contribution to Optoelectronic Materials and Devices
Fluorene and its derivatives are cornerstone materials in the field of organic electronics due to their high photoluminescence quantum yield, good thermal stability, and excellent charge transport properties. acs.orgrsc.org They are particularly known for their efficient blue emission, a critical component for full-color displays and lighting applications. The this compound molecule serves as a versatile building block for synthesizing more complex, functional fluorene-based materials for these devices.
The substitution at the C-2 and C-7 positions of the fluorene core is a common strategy to tune its electronic and optical properties. The amino group at the C-2 position acts as an electron-donating group, which can be used to modify the HOMO/LUMO energy levels of the molecule. This tuning is essential for optimizing charge injection and transport in devices like Organic Light-Emitting Diodes (OLEDs). rsc.org
Fluorene-based materials have been successfully employed in several types of optoelectronic devices:
Organic Light-Emitting Diodes (OLEDs): Polyfluorenes and oligofluorenes are widely used as blue-emitting materials in the emissive layer of OLEDs. Their wide band gap and high fluorescence efficiency lead to devices with high brightness and good color purity. acs.orgrsc.org
Organic Field-Effect Transistors (OFETs): The rigid, planar structure of fluorene facilitates π-π stacking in the solid state, which is crucial for efficient charge transport. Fluorene derivatives functionalized with electron-accepting groups have been developed as n-channel organic semiconductors for OFETs. njit.edu
Organic Solar Cells: The broad absorption and good charge mobility of fluorene-based copolymers make them suitable as donor materials in the active layer of bulk heterojunction solar cells.
The synthesis of symmetrical and asymmetrical fluorene derivatives allows for precise control over the material's properties, leading to improved device performance, efficiency, and lifetime. rsc.org
Two-Photon Absorbing Fluorene Derivatives
Fluorene derivatives are a significant class of materials for two-photon absorption (2PA) applications due to their high thermal and photochemical stability. nih.gov The core structure of this compound can be elaborated to create chromophores with large 2PA cross-sections, a critical parameter for applications such as two-photon fluorescence microscopy and optical power limiting. njit.edu The general design strategy for these molecules often involves the creation of donor-π-acceptor (D-π-A) or acceptor-π-acceptor (A-π-A) architectures, where the fluorene moiety acts as the π-bridge. nih.gov
The synthesis of these derivatives frequently involves palladium-catalyzed cross-coupling reactions, such as the Heck or Stille couplings, to introduce various electron-donating or electron-withdrawing groups onto the fluorene scaffold. nih.govnjit.edu For instance, the introduction of phosphonate (B1237965) or nitro groups as electron-withdrawing functionalities has been shown to yield fluorene derivatives with substantial 2PA cross-sections. njit.edu Similarly, the incorporation of diphenylamino as an electron-donating group and benzothiazole (B30560) as an electron-accepting group results in potent D-π-A type 2PA dyes. nih.govnjit.edu The solubility of these derivatives in organic solvents can be enhanced by attaching long alkyl chains, such as decyl groups, at the 9-position of the fluorene ring. nih.govnjit.edu
The following table summarizes the two-photon absorption properties of selected fluorene derivatives:
Two-Photon Absorption Properties of Functionalized Fluorene Derivatives
| Compound Type | Donor/Acceptor Groups | Max 2PA Cross-Section (GM) | Wavelength (nm) |
| D-π-A | Diphenylamino/Benzothiazole | ~248 | 730 |
| A-π-A | Benzothiazole/Benzothiazole | ~335 | 730 |
| D-π-A | Diphenylamino/Benzothiazole | ~820 | 615 |
| A-π-A | Nitro | 1300 | - |
| A-π-A | Phosphonate | 650 | - |
| Note: GM (Goeppert-Mayer unit) = 10-50 cm4 s photon-1 molecule-1 |
These data highlight the tunability of the 2PA properties of fluorene derivatives through synthetic modifications, paving the way for their use in advanced optical applications.
Supramolecular Organization and Optical Properties of Fluorene-Based Materials
The optical and electronic properties of fluorene-based materials are intricately linked to their supramolecular organization. tue.nl The ability of fluorene units to engage in π-π stacking and other non-covalent interactions allows for the formation of ordered assemblies, which can significantly influence the material's performance in optoelectronic devices. rsc.org The substitution pattern on the fluorene ring plays a crucial role in directing the self-assembly process.
While direct studies on the supramolecular organization of this compound are not extensively detailed, the principles governing the self-assembly of fluorene derivatives are well-established. The Boc-amino group, being a bulky substituent, can influence the packing of the fluorene units, potentially leading to unique supramolecular architectures. The hydrogen bonding capabilities of the N-H bond in the Boc-protected amine can also contribute to the formation of specific intermolecular interactions, further guiding the self-assembly process.
The interplay between the chemical structure and processing conditions is critical in controlling the supramolecular organization and, consequently, the optical properties of fluorene-based materials. For example, thermal annealing can be used to induce liquid crystalline phases in fluorene copolymers, leading to ordered structures with anisotropic optical properties. tue.nl The ability to manipulate the supramolecular arrangement of these materials is essential for optimizing their performance in applications such as organic light-emitting diodes (OLEDs) and chemical sensors.
Development of Novel Protecting Group Strategies
The Boc and Fmoc protecting groups are cornerstones of modern organic synthesis, particularly in the realm of peptide and multi-functional molecule synthesis. The development of novel protecting group strategies inspired by the fluorene structure continues to expand the synthetic chemist's toolkit.
Transformable Protecting Groups Exhibiting Fluorene Formation
A novel concept in protecting group chemistry is the development of "transformable" protecting groups, which can alter their properties and lability upon a specific chemical transformation. rsc.orgresearchgate.net An exemplary case is the 2-(2-ethynylphenyl)-2-(5-methylfuran-2-yl)-ethoxycarbonyl (Epoc) group. rsc.orgresearchgate.net The Epoc group is stable under strongly basic conditions where the traditional Fmoc group would be cleaved. rsc.orgresearchgate.net However, upon treatment with a gold(III) catalyst, the Epoc group undergoes a transformation to form a fluorene-like structure. rsc.orgresearchgate.net This transformed protecting group can then be removed under the mild basic conditions typically used for Fmoc deprotection. rsc.orgresearchgate.net
This strategy introduces a new dimension of orthogonality, where the deprotection is triggered by a specific catalytic reaction rather than a change in pH. The high turnover number of the gold-catalyzed fluorene formation in aqueous media suggests potential applications of such transformable protecting groups in biological systems. rsc.org
Orthogonality in Multi-Functional Molecule Synthesis
The synthesis of complex, multi-functional molecules often requires the use of orthogonal protecting groups, which can be removed under distinct conditions without affecting each other. The Boc and Fmoc groups represent a classic orthogonal pair, with Boc being acid-labile and Fmoc being base-labile. researchgate.netthieme-connect.de This orthogonality is fundamental in solid-phase peptide synthesis (SPPS), allowing for the sequential addition of amino acids to a growing peptide chain. researchgate.netthieme-connect.de
In the context of functionalizing molecules with derivatives of this compound, the Boc group on the fluorene core provides an orthogonal handle for further modification. For instance, a synthetic strategy could involve the elaboration of another part of the molecule using Fmoc-based chemistry, while the Boc-protected aminofluorene moiety remains intact. Subsequently, the Boc group can be removed under acidic conditions to expose the amino group for further functionalization, such as the attachment of a bioactive molecule or a fluorescent probe. This approach allows for the precise and controlled synthesis of complex architectures with multiple functionalities.
The following table lists the chemical compounds mentioned in this article:
Q & A
Q. What are the optimal synthetic routes for 2-(Boc-amino)fluorene, and how can reaction conditions be systematically optimized?
Methodological Answer: The synthesis of Boc-protected fluorene derivatives typically involves coupling Boc-protected amines with fluorene precursors under controlled conditions. For example, a multi-step approach may include:
- Boc protection : Reacting the amino group with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) with a base like DMAP or TEA .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the product. Monitor purity via TLC or HPLC.
- Optimization : Employ design of experiments (DoE) to vary parameters (temperature, solvent ratio, catalyst loading) and analyze yields using ANOVA. Refer to reagent specifications (e.g., optical purity, CAS RN) for reproducibility .
Q. Which spectroscopic techniques are most reliable for characterizing this compound, and how should data interpretation address common pitfalls?
Methodological Answer:
- NMR : Use H and C NMR to confirm Boc-group integrity (tert-butyl peaks at ~1.3 ppm) and fluorene aromaticity. For ambiguous signals, perform 2D NMR (COSY, HSQC) .
- Mass Spectrometry : High-resolution MS (HRMS-ESI/TOF) ensures accurate molecular ion identification. Cross-validate with theoretical isotopic patterns.
- FT-IR : Verify carbonyl stretching (~1680–1720 cm) for the Boc group. Compare with reference spectra from databases like NIST .
Q. How can researchers design a robust stability study for this compound under varying storage and experimental conditions?
Methodological Answer:
- Stress Testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/Vis) over 4–12 weeks. Monitor degradation via HPLC-MS .
- Kinetic Analysis : Apply the Arrhenius equation to predict shelf life. Use accelerated stability models (ICH Q1A guidelines) for extrapolation .
Advanced Research Questions
Q. What computational methods are suitable for predicting the electronic properties and reactivity of this compound in catalytic systems?
Methodological Answer:
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP ) with a 6-31G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO). Validate with experimental UV-Vis spectra.
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvation. Compare with experimental solvent-dependent reaction rates .
Q. How can contradictions in reported reaction yields or mechanistic pathways for Boc-protected fluorenes be resolved?
Methodological Answer:
- Critical Appraisal : Use frameworks like the Fluoride Science Quality Assessment Worksheet to evaluate study rigor, including sample size, controls, and statistical methods .
- Reproducibility Testing : Replicate conflicting experiments with standardized reagents (≥95% purity, documented CAS RN ). Analyze discrepancies via kinetic isotope effects or isotopic labeling .
Q. What strategies enable the integration of this compound into supramolecular assemblies, and how can host-guest interactions be quantified?
Methodological Answer:
- X-ray Crystallography : Co-crystallize with host molecules (e.g., cyclodextrins) to determine binding modes. Refine structures using software like SHELXL .
- Isothermal Titration Calorimetry (ITC) : Measure binding constants () and thermodynamic parameters (ΔH, ΔS). Compare with computational docking results (AutoDock Vina) .
Methodological Frameworks
How should researchers formulate a hypothesis-driven question when investigating this compound’s role in drug discovery?
Methodological Answer:
- PICO(T) Framework : Structure questions around Population (target proteins), Intervention (compound derivatives), Comparison (existing inhibitors), Outcome (binding affinity), and Timeframe (kinetic assays) .
- Comparative Analysis : Design studies to assess structure-activity relationships (SAR) by synthesizing analogs (e.g., varying substituents on the fluorene core) .
Q. What systematic approaches are recommended for literature reviews on Boc-protected fluorenes to ensure comprehensive and unbiased data collection?
Q. How can researchers statistically validate anomalous results in fluorimetric assays involving this compound?
Methodological Answer:
Q. What guidelines should be followed when reporting crystallographic or spectroscopic data for this compound derivatives?
Methodological Answer:
- CIF Standards : Adhere to Crystallographic Information File (CIF) formats for deposition in repositories like the Cambridge Structural Database .
- FAIR Principles : Ensure data are Findable, Accessible, Interoperable, and Reusable. Include raw spectral files (e.g., JCAMP-DX) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
